(4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol
CAS No.: 1567875-21-1
Cat. No.: VC2867100
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1567875-21-1 |
|---|---|
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | (4S)-6-ethyl-3,4-dihydro-2H-chromen-4-ol |
| Standard InChI | InChI=1S/C11H14O2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7,10,12H,2,5-6H2,1H3/t10-/m0/s1 |
| Standard InChI Key | VBYFSLDMGVADKA-JTQLQIEISA-N |
| Isomeric SMILES | CCC1=CC2=C(C=C1)OCC[C@@H]2O |
| SMILES | CCC1=CC2=C(C=C1)OCCC2O |
| Canonical SMILES | CCC1=CC2=C(C=C1)OCCC2O |
Introduction
(4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral organic compound belonging to the benzopyran family, a class of heterocyclic compounds known for their diverse biological activities. This compound is also referred to by its IUPAC name, (4S)-6-ethyl-3,4-dihydro-2H-chromen-4-ol. It has garnered interest in pharmaceutical and materials science due to its structural features and potential applications.
Structural Features
The compound consists of a chroman (benzopyran) scaffold with the following notable features:
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A hydroxyl group (-OH) at the fourth carbon, contributing to hydrogen bonding potential.
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An ethyl substitution at the sixth carbon, which may influence lipophilicity and steric interactions.
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A chiral center at position 4, making it stereochemically significant.
Synthesis and Purity
The synthesis of (4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves:
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Cyclization reactions starting from phenolic precursors.
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Enantioselective methods to ensure the (4S)-configuration.
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Purification processes yielding high-purity forms (up to 99.99%) for pharmaceutical or research-grade applications.
Pharmaceutical Applications
Compounds in the benzopyran family are known for their bioactivity, including:
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Antioxidant properties: The hydroxyl group can scavenge free radicals.
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Anti-inflammatory effects: Structural analogs have been studied for their role in modulating inflammatory pathways.
Material Science
Due to its stability and functional groups, this compound can be used as a precursor in synthesizing polymers or advanced materials.
Safety and Handling
While specific safety data for this compound is unavailable, general precautions for handling organic powders apply:
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Store in a cool, dry place (preferably at 4°C).
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Avoid inhalation or skin contact by using personal protective equipment.
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Consult material safety data sheets (MSDS) for detailed guidelines.
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